molecular formula C19H25NO5 B5386943 2-Ethoxyethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

2-Ethoxyethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5386943
M. Wt: 347.4 g/mol
InChI Key: ZEVRTTZLZWMZSV-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes ethoxyethyl and ethoxyphenyl groups

Preparation Methods

The synthesis of 2-Ethoxyethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of ethoxyethyl and ethoxyphenyl precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxyethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other ethoxyethyl and ethoxyphenyl derivatives. Compared to these compounds, 2-Ethoxyethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6

Properties

IUPAC Name

2-ethoxyethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-4-23-10-11-25-19(22)18-13(3)20-17(21)12-15(18)14-8-6-7-9-16(14)24-5-2/h6-9,15H,4-5,10-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVRTTZLZWMZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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